
N-(1-Methyl-1H-indol-6-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-1H-indol-6-yl)isobutyramide is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Synthesis
N-(1-Methyl-1H-indol-6-yl)isobutyramide features a unique structure that combines an indole moiety with an isobutyramide group. The synthesis of this compound typically involves the formation of amide bonds, which is a common strategy in medicinal chemistry for developing biologically active compounds.
Biological Activities
The biological activities of this compound are primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : Research indicates that the compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapeutics.
- Antiviral Activity : There is emerging evidence that this compound could interact with viral proteins, potentially inhibiting viral replication.
These properties are linked to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Other Indole Derivatives
To contextualize the potential of this compound, it can be compared with other indole derivatives known for their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Methylindole | Methyl group at position 1 of indole | Antimicrobial properties |
Indole-3-acetic acid | Plant hormone with diverse biological roles | Growth regulator in plants |
Indole-3-carbinol | Known for anticancer properties | Potential chemopreventive agent |
This compound | Isobutyramide group attached to methyl-substituted indole | Anticancer and antiviral properties |
The comparative analysis highlights the unique substitution pattern of this compound, which may confer distinct biological activities compared to other indole derivatives.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Anticancer Studies : Preliminary investigations have shown that this compound can inhibit tumor cell proliferation in vitro. Further studies are needed to explore its efficacy in vivo and its potential mechanisms of action against various cancer types.
- Antiviral Research : Initial findings suggest that this compound may disrupt viral replication processes. Ongoing research aims to elucidate the specific viral targets affected by this compound.
- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for assessing its therapeutic potential. Toxicological studies are also critical to ensure safety for human use.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-methyl-N-(1-methylindol-6-yl)propanamide |
InChI |
InChI=1S/C13H16N2O/c1-9(2)13(16)14-11-5-4-10-6-7-15(3)12(10)8-11/h4-9H,1-3H3,(H,14,16) |
InChI Key |
XNQMBOWVJPMOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C=CN2C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.